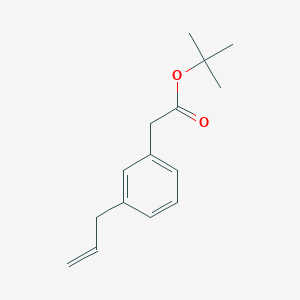

Tert-butyl 2-(3-allylphenyl)acetate

CAS No.:

Cat. No.: VC16193979

Molecular Formula: C15H20O2

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O2 |

|---|---|

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | tert-butyl 2-(3-prop-2-enylphenyl)acetate |

| Standard InChI | InChI=1S/C15H20O2/c1-5-7-12-8-6-9-13(10-12)11-14(16)17-15(2,3)4/h5-6,8-10H,1,7,11H2,2-4H3 |

| Standard InChI Key | FVUPTGLDFPVFRV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC=CC(=C1)CC=C |

Introduction

Overview of Tert-butyl 2-(3-allylphenyl)acetate

Tert-butyl 2-(3-allylphenyl)acetate is an organic compound classified as an ester. It features a tert-butyl group attached to the acetate moiety, which is further connected to a phenyl ring substituted with an allyl group. The compound's molecular structure makes it versatile for applications in organic synthesis, pharmaceuticals, and industrial chemistry.

Synthesis

The synthesis of tert-butyl 2-(3-allylphenyl)acetate typically involves the esterification of 2-(3-allylphenyl)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions in an organic solvent like toluene or dichloromethane.

Reaction Equation:

Industrial production often employs continuous flow processes using fixed-bed reactors with solid acid catalysts. This method ensures high yields and minimal by-products.

Applications

Tert-butyl 2-(3-allylphenyl)acetate has diverse applications across several fields:

-

Organic Synthesis:

-

Used as a building block for synthesizing complex molecules.

-

Serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

-

-

Biological Research:

-

Acts as a model substrate for studying enzyme-catalyzed ester hydrolysis.

-

Investigates metabolic pathways involving esterases.

-

-

Drug Development:

-

Potential use in prodrug synthesis, where it can be metabolized into active drugs.

-

-

Industrial Chemistry:

-

Utilized in the production of specialty chemicals such as fragrances and flavoring agents due to its ester functionality and olfactory properties.

-

Mechanism of Action

In biological systems, the compound undergoes hydrolysis catalyzed by esterases, breaking the ester bond to release the corresponding acid and alcohol. The allyl group may also undergo metabolic transformations, forming reactive intermediates that interact with cellular pathways.

Research Insights and Findings

Several studies have highlighted the utility of tert-butyl esters like tert-butyl 2-(3-allylphenyl)acetate:

-

Enzymatic Studies: The compound is used to study enzyme specificity and catalytic efficiency in hydrolysis reactions.

-

Metabolic Pathway Analysis: Its structural features make it a model compound for exploring metabolic transformations involving allylic groups.

-

Material Science: The compound's stability and reactivity make it suitable for designing advanced materials with specific functionalities.

Safety and Handling

While handling tert-butyl 2-(3-allylphenyl)acetate, standard laboratory safety protocols should be followed:

-

Use gloves and protective eyewear.

-

Work in a well-ventilated area or fume hood.

-

Store in a cool, dry place away from heat sources and oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume